3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(1,3-benzodioxole-5-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5/c18-12-4-15-14(20)17(12)9-5-16(6-9)13(19)8-1-2-10-11(3-8)22-7-21-10/h1-3,9H,4-7H2,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBWFQWSJQZXTBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(C=C2)OCO3)N4C(=O)CNC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the benzo[d][1,3]dioxole derivative, which is then subjected to acylation to introduce the carbonyl group. The azetidine ring is formed through cyclization reactions, often involving azetidinone intermediates. The final step involves the formation of the imidazolidine-2,4-dione ring, which can be achieved through cyclization reactions using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl and azetidine positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
a) Thiazolidine-2,4-dione Derivatives ()
Compounds like (Z)-5-(4-methoxyphenyl)methylene-3-coumarinyl-thiazolidine-2,4-dione () replace the imidazolidine core with a thiazolidine ring (sulfur atom at position 1). Key differences include:
- Electronic Effects : The sulfur atom in thiazolidine increases lipophilicity and alters electron distribution compared to the nitrogen-rich imidazolidine.
- Biological Interactions : Thiazolidine derivatives often target peroxisome proliferator-activated receptors (PPARs), while imidazolidine-diones may exhibit distinct inhibition profiles due to enhanced hydrogen bonding .
- Synthetic Routes: Thiazolidine derivatives are synthesized via Knoevenagel condensation, whereas the target compound likely involves azetidine functionalization followed by cyclization .
b) Azetidine vs. Larger Rings ()
The azetidine in the target compound contrasts with 3-(2-diisopropylaminoethyl)thiazolidine-2,4-dione (), which uses a flexible diisopropylaminoethyl chain.
- π-π Interactions: The benzo[d][1,3]dioxole in the target compound may engage in π-π stacking, akin to arylidene substituents in , whereas diisopropylaminoethyl groups rely on steric and ionic interactions .
Substituent Analysis
a) Benzo[d][1,3]dioxole Derivatives ()
Compounds like D-19 () and N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide () highlight the versatility of the benzo[d][1,3]dioxole group:
- Electronic Profile : The methylenedioxy group acts as a hydrogen bond acceptor, enhancing solubility and binding.
- Synthetic Accessibility : The target compound’s benzo[d][1,3]dioxole-5-carbonyl group is introduced via acyl chloride coupling, similar to acetamide linkages in .
b) Arylidene vs. Azetidine Substituents ()
Arylidene-substituted thiazolidine-2,4-diones (e.g., 5g , 5k in ) feature conjugated systems for extended π-π interactions. In contrast, the target compound’s azetidine linker may reduce conjugation but improve steric complementarity in binding pockets .
Physicochemical and Spectroscopic Properties
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione, and what characterization techniques validate its structure?
- Answer : The compound is typically synthesized via multi-step reactions, starting with the formation of the benzo[d][1,3]dioxole core, followed by coupling with azetidine and imidazolidine-2,4-dione derivatives. Key steps include cyclization using reagents like Lawesson’s reagent for thioamide formation and coupling reactions with palladium catalysts . Structural validation employs NMR (to confirm proton environments), NMR (to identify carbonyl and aromatic carbons), and HRMS (for molecular weight confirmation). Melting points and IR spectroscopy further corroborate purity and functional groups .
Q. How does the benzo[d][1,3]dioxole moiety influence the compound’s reactivity in medicinal chemistry applications?
- Answer : The benzo[d][1,3]dioxole group enhances metabolic stability and π-π stacking interactions with biological targets, such as enzymes or receptors. Its electron-rich aromatic system facilitates interactions with hydrophobic pockets in proteins, as demonstrated in molecular docking studies . This moiety also modulates solubility and bioavailability, critical for in vitro assays .
Advanced Research Questions
Q. What strategies optimize reaction yields during the cyclization of intermediates in the synthesis of this compound?
- Answer : Low yields in cyclization steps (e.g., forming the imidazolidine-2,4-dione ring) are addressed by:
- Temperature control : Slow addition of reagents at 0–5°C to minimize side reactions .
- Solvent selection : Anhydrous dioxane or THF improves reaction efficiency by stabilizing intermediates .
- Catalyst use : Lewis acids like ZnCl or Pd catalysts enhance ring-closure kinetics .
Yield optimization is confirmed via TLC monitoring and HPLC purification .
Q. How can structural ambiguities in azetidine-imidazolidine-2,4-dione derivatives be resolved using advanced spectroscopic methods?
- Answer : Ambiguities in stereochemistry or regiochemistry are resolved via:
- 2D NMR (COSY, NOESY) : Identifies spatial proximity of protons, clarifying ring conformations .
- X-ray crystallography : Provides definitive proof of solid-state structure, particularly for chiral centers .
- DFT calculations : Predicts stable conformers and validates experimental NMR chemical shifts .
Q. What experimental and computational approaches reconcile contradictions in bioactivity data across different assay systems?
- Answer : Discrepancies in bioactivity (e.g., variable IC values) are analyzed by:
- Assay standardization : Normalizing cell lines (e.g., Schistosoma mansoni vs. mammalian cells) and incubation conditions .
- Molecular dynamics simulations : Modeling compound-target interactions to explain species-specific binding affinities .
- Meta-analysis : Comparing data across studies using tools like PCA to identify confounding variables (e.g., solvent effects) .
Q. How do substituents on the azetidine ring impact the compound’s pharmacokinetic profile?
- Answer : Substituents (e.g., fluorobenzyl groups) alter logP values and metabolic stability:
- Lipophilicity : Measured via shake-flask assays; electron-withdrawing groups (e.g., -F) reduce logP, enhancing aqueous solubility .
- Metabolism studies : Liver microsome assays identify oxidation hotspots; bulky substituents on the azetidine ring slow CYP450-mediated degradation .
Methodological Guidelines
- Synthesis : Prioritize anhydrous conditions for coupling reactions to prevent hydrolysis of the benzo[d][1,3]dioxole carbonyl group .
- Biological evaluation : Use orthogonal assays (e.g., enzyme inhibition + cell viability) to confirm target specificity and rule off-target effects .
- Data interpretation : Apply cheminformatics tools (e.g., Schrodinger Suite) to correlate structural features with bioactivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
